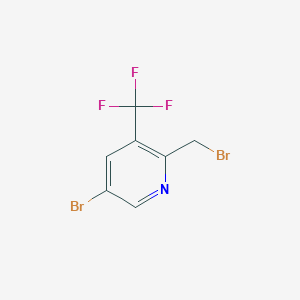

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine

Description

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine (CAS: 1227585-37-6; molecular formula: C₇H₄Br₂F₃N) is a brominated pyridine derivative featuring a bromomethyl group at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) substituent at position 3 . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Negishi or Heck couplings) due to its dual bromine substituents, which act as leaving groups . Its trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMPOYLOXGKPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224997 | |

| Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227585-37-6 | |

| Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: It serves as a tool in biological research, particularly in studying enzyme mechanisms and biological pathways. Its structural similarity to naturally occurring compounds allows it to be used as a probe or inhibitor in biological systems.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the chemical industry, it is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.

Pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Features and Substituent Effects

The compound’s reactivity and applications are shaped by its substituent arrangement. Below is a structural comparison with key analogues:

Table 1: Structural Comparison of Pyridine Derivatives

Physical and Chemical Properties

The trifluoromethyl and bromine substituents significantly influence physical properties such as density, boiling point, and acidity:

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| Target Compound | 318.92 | Not reported | Not reported | Not reported |

| 5-Bromo-2-(difluoromethoxy)-3-CF₃-pyridine | 292.00 | 205.6 (predicted) | 1.741 (predicted) | -3.55 |

| 2-Bromo-3-methylpyridine | 172.02 | Not reported | Not reported | ~1.5–2.5* |

*Estimated based on pyridine analogues.

Sources:

The difluoromethoxy analogue (CAS 1804896-67-0) exhibits a lower molecular weight and predicted pKa of -3.55, indicating stronger acidity compared to the target compound . This acidity arises from the electron-withdrawing effects of both CF₃ and difluoromethoxy groups.

Coupling Reactions

- Target Compound : The bromomethyl group at position 2 enables alkylation reactions, while the bromine at position 5 facilitates aryl-aryl couplings. For example, it has been used in Negishi couplings to synthesize drug-like molecules .

- 5-Bromo-2-(difluoromethoxy)-3-CF₃-pyridine : The difluoromethoxy group is less reactive than bromomethyl, limiting its utility in alkylation but making it suitable for electrophilic substitutions .

- 2-Bromo-3-chloro-5-CF₃-pyridine : The chloro substituent may hinder coupling reactions due to steric effects, though CF₃ at position 5 could stabilize intermediates .

Electronic Effects

- The trifluoromethyl group in the target compound deactivates the pyridine ring, directing electrophilic attacks to specific positions. In contrast, methyl or methoxy groups (e.g., in 2-Bromo-3-methylpyridine) donate electrons, altering regioselectivity .

Biological Activity

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and trifluoromethyl groups, is being investigated for its antimicrobial, anticancer, and other therapeutic properties. The unique structural features of this compound may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C7H5Br2F3N

- CAS Number : 1227585-37-6

- Molecular Weight : 309.93 g/mol

The compound features a pyridine ring substituted with bromine and trifluoromethyl groups, enhancing its lipophilicity and potential reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of halogen atoms is often correlated with increased antibacterial activity due to their ability to disrupt microbial membranes and interfere with metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates MIC values ranging from 46.9 to 93.7 μg/mL against various bacterial strains, indicating its effectiveness as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Cell Lines Tested : Various studies have reported on the efficacy of this compound against different cancer cell lines, including A-431 and Jurkat cells.

- IC50 Values : The IC50 values observed in these studies suggest that the compound has comparable potency to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, enhancing the binding affinity to biological targets.

- Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through lipid membranes.

- Hydrogen Bonding : The presence of functional groups allows for potential hydrogen bonding with target proteins, influencing enzyme activity and receptor interactions .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.